Linker Length Differentiation: Ethyl vs. Propyl Bridge in 6-Oxopyridazinyl-Phenylisoxazole Carboxamides
The target compound possesses an ethyl (-CH₂CH₂-) linker connecting the carboxamide nitrogen to the 6-oxopyridazin-1(6H)-yl ring. The closest commercially cataloged analog, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide, incorporates a propyl (-CH₂CH₂CH₂-) linker. In the phenylisoxazole HDAC inhibitor series, the linker length at an analogous position exhibited rank-order potency: butyl (79.85% inhibition at 1000 nM) > propyl (13.43% inhibition) > ethyl (no directly reported value, but methyl gave 9.30%) [1]. This demonstrates that a single methylene unit extension can produce a >4-fold change in target inhibition within this scaffold class. No direct head-to-head comparison between the ethyl-linked target compound and the propyl-linked analog has been published.
| Evidence Dimension | HDAC1 inhibition rate at 1000 nM, phenylisoxazole carboxamide series (class-level inference for linker length SAR) |
|---|---|
| Target Compound Data | Ethyl linker — no published inhibitory data available for this specific compound. |
| Comparator Or Baseline | Butyl linker analog (compound 10): 79.85% inhibition at 1000 nM; Propyl linker analog (compound 9): 13.43% inhibition at 1000 nM; Methyl linker analog (compound 7): 9.30% inhibition at 1000 nM. All from the 3-phenylisoxazole HDAC1 inhibitor series [1]. |
| Quantified Difference | Butyl vs. propyl: ~6-fold difference. Propyl vs. methyl: ~1.4-fold difference. Ethyl linker value is unmeasured and cannot be interpolated with confidence. |
| Conditions | HDAC1 enzyme inhibition assay, single concentration (1000 nM), recombinant human HDAC1. Qin et al., PLOS ONE, 2025. |
Why This Matters
The ethyl linker defines a structurally distinct chemical space relative to the propyl analog; based on class-level SAR, researchers should not assume equivalent biological potency between these two compounds without direct comparative testing.
- [1] Qin X, et al. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. 2025;20(11):e0334632. Table 1 and SAR discussion. View Source
